Tris(N,N-bis(trimethylsilyl)amide)lanthanum(III)

Description

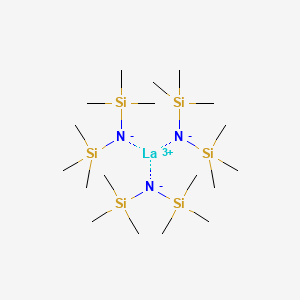

Tris(N,N-bis(trimethylsilyl)amide)lanthanum(III) (La[N(SiMe₃)₂]₃) is a homoleptic lanthanide complex featuring three bulky bis(trimethylsilyl)amide ligands. Its molecular formula is C₁₈H₅₄LaN₃Si₆, with a molecular weight of 620.06 g/mol . The compound appears as a white to off-white crystalline solid with a melting point of 149–153°C and is highly air- and moisture-sensitive, reacting violently with water .

La[N(SiMe₃)₂]₃ is a versatile catalyst in organic synthesis, particularly for:

- Deoxygenative reduction of amides with pinacolborane (HBpin) under mild conditions (25–60°C), yielding amines with high chemoselectivity .

- Ring-opening polymerization of bio-renewable monomers like α-methylene-γ-butyrolactone (MBL) .

- Deprotonation reactions in polymer chemistry .

Its sterically demanding ligands stabilize low-coordination states, enhancing catalytic activity by preventing unwanted side reactions .

Properties

IUPAC Name |

bis(trimethylsilyl)azanide;lanthanum(3+) | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C6H18NSi2.La/c3*1-8(2,3)7-9(4,5)6;/h3*1-6H3;/q3*-1;+3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDYNTRMQDURVDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.[La+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H54LaN3Si6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

620.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Tris(N,N-bis(trimethylsilyl)amide)lanthanum(III) is typically synthesized through the reaction of lanthanum(III) chloride with lithium bis(trimethylsilyl)amide in a non-aqueous solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction. The general reaction scheme is as follows:

LaCl3+3LiN(SiMe3)2→La(N(SiMe3)2)3+3LiCl

Industrial Production Methods

While the synthesis of Tris(N,N-bis(trimethylsilyl)amide)lanthanum(III) is primarily conducted on a laboratory scale, industrial production methods would likely involve similar reaction conditions but on a larger scale. The use of automated reactors and stringent control of reaction parameters would be essential to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Tris(N,N-bis(trimethylsilyl)amide)lanthanum(III) undergoes various types of reactions, including:

Hydroamination: Catalyzes the intramolecular hydroamination of aminoalkenes and aminodienes.

Addition Reactions: Facilitates the addition of terminal alkynes to nitriles to form conjugated ynones.

Amidation: Catalyzes the amidation of aldehydes with amines.

Common Reagents and Conditions

Hydroamination: Typically involves aminoalkenes or aminodienes as substrates, with the reaction carried out under mild conditions.

Addition Reactions: Uses terminal alkynes and nitriles as reactants, often in the presence of a solvent like THF.

Amidation: Involves aldehydes and amines, with the reaction conditions tailored to achieve high selectivity and yield.

Major Products

Hydroamination: Produces cyclic amines.

Addition Reactions: Forms conjugated ynones.

Amidation: Results in the formation of amides.

Scientific Research Applications

Organic Synthesis

Tris(N,N-bis(trimethylsilyl)amide)lanthanum(III) serves as a powerful catalyst in various organic reactions:

- Hydroamination : Catalyzes the intramolecular hydroamination of aminoalkenes and aminodienes, leading to the formation of cyclic amines.

- Addition Reactions : Facilitates the addition of terminal alkynes to nitriles, resulting in conjugated ynones.

- Amidation : Promotes the amidation of aldehydes with amines, yielding amides.

These reactions are characterized by high selectivity and efficiency, making La(N(SiMe₃)₂)₃ a valuable reagent in synthetic organic chemistry .

Coordination Chemistry

In coordination chemistry, this compound acts as a ligand for synthesizing other organolanthanide compounds. Its ability to form stable complexes enhances its utility in developing novel materials with tailored properties .

Materials Science

Tris(N,N-bis(trimethylsilyl)amide)lanthanum(III) is utilized as a precursor in the synthesis of advanced materials. Its role in metal-organic chemical vapor deposition (MOCVD) processes is particularly noteworthy for producing thin films used in electronic devices and semiconductors . The stability provided by its N,N-bis(trimethylsilyl)amide ligands allows for precise control over material properties.

Catalysis

The compound is employed in various catalytic processes beyond organic synthesis:

- Ester Reduction : Acts as a homogeneous catalyst for the reduction of esters to alcohols.

- Deoxygenative Reduction : Facilitates the conversion of amides to other functional groups .

This versatility makes it suitable for both academic research and industrial applications.

Case Studies and Research Findings

Several studies have highlighted the effectiveness of Tris(N,N-bis(trimethylsilyl)amide)lanthanum(III):

-

Homoleptic Lanthanide Amide Catalysts :

A study demonstrated that lanthanide amides, including La(N(SiMe₃)₂)₃, exhibit unique catalytic properties that bridge organolanthanide chemistry with synthetic applications. These catalysts showed improved reaction rates and product yields compared to traditional methods . -

Material Development :

Research involving MOCVD processes has shown that using Tris(N,N-bis(trimethylsilyl)amide)lanthanum(III) results in high-quality lanthanum oxide films with desirable electronic properties, crucial for semiconductor applications .

Mechanism of Action

The mechanism of action of Tris(N,N-bis(trimethylsilyl)amide)lanthanum(III) involves its ability to coordinate with various substrates, facilitating their transformation into desired products. The compound acts as a Lewis acid, activating the substrates and lowering the activation energy of the reaction. This coordination often involves the nitrogen atoms of the bis(trimethylsilyl)amide ligands, which donate electron density to the lanthanum center, enhancing its catalytic activity.

Comparison with Similar Compounds

Physical and Structural Properties

*Estimated based on lanthanide atomic weights.

Key Observations :

- Coordination Geometry : All complexes adopt a trigonal planar geometry due to ligand steric bulk, but smaller lanthanides (e.g., Er³⁺) may exhibit slight distortions .

- Thermal Stability : La[N(SiMe₃)₂]₃ has the highest reported melting point (149–153°C), while data for other lanthanides remain scarce .

Mechanistic Insights :

- La[N(SiMe₃)₂]₃ : Kinetic studies reveal a mixed-order rate law in amide reduction, suggesting HBpin saturation of the catalyst. Hydride transfer occurs via ligand-centered pathways .

- Eu[N(SiMe₃)₂]₃ : Prefers forming pinwheel-shaped heterobimetallics due to Eu³⁺'s intermediate Lewis acidity, which balances metal-ligand bonding strength .

Biological Activity

Tris(N,N-bis(trimethylsilyl)amide)lanthanum(III), commonly referred to as La(N(SiMe3)2)3, is an organolanthanide compound notable for its catalytic properties in organic synthesis. Its unique structure, characterized by the presence of three N,N-bis(trimethylsilyl)amide ligands coordinated to a lanthanum ion, contributes to its high reactivity and selectivity in various chemical reactions. This article explores its biological activity, synthesis, mechanisms of action, and applications in scientific research.

- Chemical Formula : La(N(SiMe3)2)3

- Molecular Weight : 620.06 g/mol

- Appearance : White to pale cream crystalline powder

- CAS Number : 35788-99-9

Synthesis

Tris(N,N-bis(trimethylsilyl)amide)lanthanum(III) is synthesized through the reaction of lanthanum(III) chloride with lithium bis(trimethylsilyl)amide in a non-aqueous solvent like tetrahydrofuran (THF). The reaction proceeds under inert conditions to prevent moisture interference:

Catalytic Mechanisms

Tris(N,N-bis(trimethylsilyl)amide)lanthanum(III) acts primarily as a Lewis acid, facilitating various organic reactions by activating substrates and lowering activation energies. Key reactions include:

- Hydroamination : Catalyzes the intramolecular hydroamination of aminoalkenes and aminodienes.

- Addition Reactions : Promotes the addition of terminal alkynes to nitriles, forming conjugated ynones.

- Amidation : Catalyzes the amidation of aldehydes with amines.

Case Studies and Research Findings

-

Deoxygenative Reduction of Amides :

- A study highlighted La(N(SiMe3)2)3 as an efficient catalyst for the deoxygenative reduction of tertiary and secondary amides using pinacolborane (HBpin). The reaction occurs at mild temperatures (25-60 °C), yielding amines selectively while tolerating various functional groups such as nitro and halide .

Reaction Type Substrates Products Conditions Deoxygenative Reduction Tertiary/Secondary Amides Amines 25-60 °C, HBpin - Kinetic Studies :

-

Comparison with Other Catalysts :

- Compared to similar compounds like Tris(N,N-bis(trimethylsilyl)amide)yttrium(III), Tris(N,N-bis(trimethylsilyl)amide)lanthanum(III) exhibited superior catalytic performance in specific reactions, making it a preferred choice for certain applications in organic synthesis.

Applications in Scientific Research

Tris(N,N-bis(trimethylsilyl)amide)lanthanum(III)'s applications extend beyond organic synthesis:

- Material Science : Utilized as a precursor in the synthesis of lanthanide-based materials and in metal-organic chemical vapor deposition (MOCVD), particularly for electronic and semiconductor applications .

- Coordination Chemistry : Serves as a ligand for synthesizing other organolanthanide compounds, enhancing research in coordination chemistry.

Q & A

Q. What are the key considerations for synthesizing Tris(N,N-bis(trimethylsilyl)amide)lanthanum(III)?

The synthesis requires strict control of moisture and oxygen due to the compound’s air sensitivity. A Schlenk line or glovebox is essential for handling. The coordination template effect is critical for ligand assembly around the La(III) center, as bulky bis(trimethylsilyl)amide ligands necessitate steric-driven stabilization . Solvent choice (e.g., toluene or THF) impacts ligand exchange kinetics, and stoichiometric ratios (3:1 ligand-to-metal) must be optimized to avoid byproducts like unreacted LaCl₃ .

Q. How should researchers characterize the structural and purity properties of this complex?

Use a combination of:

- X-ray crystallography to confirm the trigonal-planar geometry around La(III) and ligand coordination.

- ¹H/²⁹Si NMR spectroscopy to verify ligand integrity and absence of hydrolyzed Si–N bonds.

- Elemental analysis (C, H, N) to validate stoichiometry.

- FT-IR spectroscopy to detect Si–N stretching vibrations (~1,100 cm⁻¹) . Contamination by lanthanum oxides can be identified via XRD peaks at 2θ ≈ 28° .

Q. What precautions are necessary for handling and storing this compound?

Store under inert gas (Ar or N₂) at –20°C to prevent ligand degradation. Use anhydrous solvents and rigorously dry glassware. Decomposition products (e.g., NH(SiMe₃)₂) can be monitored via GC-MS .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for catalytic applications of this complex?

Apply factorial design to test variables:

- Temperature (80–120°C for ligand dissociation).

- Solvent polarity (toluene vs. DME for steric vs. kinetic control).

- Additives (e.g., Lewis bases like THF to modulate coordination sphere). Use kinetic studies (e.g., UV-Vis monitoring of La–N bond cleavage) to identify rate-limiting steps. Steric hindrance from the ligands often limits substrate access, requiring higher temperatures for catalytic turnover .

Q. What strategies resolve contradictions in reported reactivity with Lewis bases?

Discrepancies in Lewis base adduct formation (e.g., OPPh₃ vs. CNBuᵗ) arise from ligand steric bulk. To address this:

Q. How does this complex compare to other lanthanide tris(amide) complexes in catalytic performance?

Design comparative studies focusing on:

- Ionic radius effects : Smaller lanthanides (e.g., Yb³⁺) exhibit faster ligand exchange but lower thermal stability.

- Electron-deficient substrates : La³⁺’s larger size favors activation of bulky substrates (e.g., aryl halides). Tabulate turnover numbers (TON) and activation barriers (ΔG‡) for cross-coupling or polymerization reactions .

Q. What methodologies identify decomposition pathways under catalytic conditions?

- In situ Raman spectroscopy tracks Si–N bond degradation.

- TGA-DSC analyzes thermal stability thresholds (typically >200°C for intact complexes).

- Post-reaction NMR detects hydrolyzed ligands (e.g., NH(SiMe₃)₂ at δ 0.1 ppm in ¹H NMR) .

Methodological Guidance for Data Interpretation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.